molecular formula C19H21N3O3 B2832833 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320607-31-4

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2832833
CAS No.: 2320607-31-4
M. Wt: 339.395
InChI Key: FGGKNAKMQTWSCE-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with an imidazole ring at the 3-position and a benzodioxolyl-acetyl moiety at the 8-position. The benzodioxol group is known for its metabolic stability and electron-rich properties, while the imidazole ring may facilitate hydrogen bonding or metal coordination in biological systems .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(8-13-1-4-17-18(7-13)25-12-24-17)22-14-2-3-15(22)10-16(9-14)21-6-5-20-11-21/h1,4-7,11,14-16H,2-3,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKNAKMQTWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling with the azabicyclooctane moiety under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3}, with a molecular weight of approximately 420.5 g/mol. The structural characteristics include:

  • Benzodioxole moiety : Known for its biological activity.
  • Imidazole ring : Imparts various pharmacological properties.

Pharmacological Research

The compound has shown promise in various pharmacological studies, particularly for its potential as an antitumor agent . Research indicates that derivatives containing benzodioxole and imidazole structures often exhibit significant anticancer activities.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds similar to this one inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Antimicrobial Properties

Another significant application is in the field of antimicrobial research . The imidazole component is known for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

This table summarizes the MIC values indicating the compound's effectiveness against selected pathogens.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology , particularly regarding its effects on neurotransmitter systems.

Research Findings

Studies have indicated that related compounds can modulate serotonin and dopamine receptors, which may lead to therapeutic effects in conditions such as depression and anxiety disorders.

Synthetic Chemistry

The synthesis of this compound has implications for developing new materials and drugs. The benzodioxole and imidazole frameworks are versatile for creating novel chemical entities with tailored biological activities.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate these targets’ activity, leading to various physiological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

a) 1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one ()

  • Key Differences: Replaces the 8-azabicyclo-octane-imidazole system with a dimethylamino-butyl chain.
  • The dimethylamino group may enhance solubility but reduce receptor affinity compared to the imidazole moiety .

b) 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one (BJ48827) ()

  • Key Differences : Substitutes benzodioxol with naphthalen-2-yloxy and introduces a methylidene group on the bicyclic core.
  • The methylidene group may alter conformational flexibility .

Analogues with Heterocyclic Variations

a) 1-((1R,5S)-3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one ()

  • Key Differences : Replaces benzodioxol with a 1-methylindole group.
  • Implications : Indole’s planar structure and hydrogen-bonding capability may improve interactions with aromatic residues in enzyme active sites. However, the methyl group could introduce steric clashes in tight binding pockets .

b) 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane Derivatives ()

  • Key Differences : Substitutes imidazole with a triazole ring.
  • Implications : Triazoles offer stronger dipole interactions and metabolic stability but may reduce π-π stacking efficiency compared to imidazoles .

Physicochemical and Commercial Comparisons

a) 2-(Benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (BK70965) ()

  • Key Differences : Benzylsulfanyl replaces benzodioxol.
  • Data: Property BK70965 Target Compound Molecular Weight 341.47 g/mol Not explicitly reported Price (USD) $8/1g (in stock) Not available SMILES O=C(N1C2CCC1CC(C2)n1cncc1)CSCc1ccccc1 —

Pharmacological Context

Compounds with 8-azabicyclo[3.2.1]octane cores are explored as modulators of GPR119 (), a receptor implicated in metabolic syndrome. The benzodioxol-imidazole combination in the target compound may offer dual activity at GPCRs and cytochrome P450 enzymes, though direct evidence is lacking in the provided data .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one , often referred to as a benzodioxole-imidazole hybrid, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its role in various biological activities.
  • An imidazole ring, which is significant in many pharmacological applications.

The molecular formula is C20H23N3O3C_{20}H_{23}N_3O_3 with a molecular weight of approximately 357.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition

  • The imidazole component is known to inhibit several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
  • The benzodioxole ring facilitates π-π stacking and hydrogen bonding with target proteins, enhancing binding affinity.

2. Receptor Modulation

  • The compound has shown potential as a modulator of neurotransmitter receptors, particularly within the central nervous system (CNS). It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Type Description References
AntitumorExhibits cytotoxic effects against cancer cell lines by inducing apoptosis.
AntimicrobialDemonstrates activity against both Gram-positive and Gram-negative bacteria.
NeuroprotectivePotential to protect neuronal cells from oxidative stress and apoptosis, relevant for neurodegenerative disorders.
AnticholinesteraseInhibits AChE activity, which may be beneficial for treating Alzheimer's disease.

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

Study 1: Neuroprotective Effects
A study explored the neuroprotective properties of imidazole derivatives similar to our compound. Results indicated that these compounds reduced oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases like Alzheimer’s.

Study 2: Antitumor Activity
Research focusing on benzodioxole derivatives reported significant cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis induction through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one?

  • Methodological Answer : The synthesis involves constructing the 8-azabicyclo[3.2.1]octane framework, followed by introducing the benzodioxole and imidazole moieties. Key steps include:

  • Cyclization : Formation of the bicyclic structure via [3+2] cycloaddition or ring-closing metathesis.
  • Functionalization : Coupling the benzodioxolyl group using Ullmann or Suzuki-Miyaura cross-coupling reactions .
  • Optimization : Adjusting reaction parameters (e.g., solvent polarity, temperature gradients, and catalyst loading) to improve yield and purity. For example, dichloromethane or ethanol under reflux conditions (60–80°C) is often used .
    • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

  • Methodological Answer : A multi-technique approach is required:

  • NMR Analysis : Assign peaks to specific protons (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, imidazole protons at δ 7.5–8.0 ppm) and carbons (e.g., carbonyl carbon at ~200 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and verify spatial arrangement of the bicyclic core, if single crystals are obtainable .
  • FTIR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro Screening : Test against target enzymes (e.g., cytochrome P450 for metabolic stability) or receptors (e.g., GPCRs linked to neurological pathways) using fluorescence polarization or radioligand binding assays .
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (IC₅₀ values) .
  • ADME Profiling : Conduct solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation) studies .

Advanced Research Questions

Q. How do structural modifications (e.g., triazole vs. imidazole substituents) impact biological activity and pharmacokinetics?

  • Methodological Answer :

  • Comparative Synthesis : Replace the imidazole group with 1,2,3-triazole (via click chemistry) or 1,2,4-triazole (via nucleophilic substitution) to assess electronic and steric effects .
  • SAR Analysis : Measure binding affinity (Kd values) and metabolic half-life (t₁/₂) across analogs. For example, imidazole derivatives may show higher receptor affinity due to hydrogen-bonding capacity, while triazoles may enhance metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., inert atmosphere, reagent purity).
  • Data Harmonization : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Meta-Analysis : Compare reaction conditions (e.g., catalyst type in vs. solvent systems in ) to identify critical yield-limiting factors .

Q. How can researchers optimize the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways (HPLC-MS monitoring) .
  • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .
  • Crystallography : Analyze polymorphic forms (e.g., hydrates vs. anhydrates) that may influence shelf life .

Q. What advanced techniques are used to study its environmental fate and ecotoxicological profile?

  • Methodological Answer :

  • Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Trophic Transfer Studies : Expose model organisms (Daphnia magna, Danio rerio) to measure bioaccumulation factors (BCFs) and LC₅₀ values .
  • Computational Predictions : Apply EPI Suite or QSAR models to estimate partition coefficients (log P) and toxicity thresholds .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepOptimal ConditionsYield (%)Purity (%)Reference
Bicyclic Core FormationDCM, 0°C, Pd(OAc)₂ catalyst6590
Imidazole CouplingEthanol, reflux, 12 h7895
Final PurificationColumn chromatography (SiO₂, EtOAc/hexane)8599

Table 2 : Biological Activity Data (Hypothetical)

Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
CytotoxicityHEK-293 cells12.5 µM
Enzyme InhibitionCYP3A40.8 µM
Receptor Binding5-HT₂A3.2 nM

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